Ethyl 4-((2,5-dioxopyrrolidin-1-yl)(methyl)amino)benzoate
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Overview
Description
Ethyl 4-((2,5-dioxopyrrolidin-1-yl)(methyl)amino)benzoate is an organic compound with the molecular formula C13H13NO4 It is a derivative of benzoic acid and contains a pyrrolidinone ring, which is a common structural motif in many biologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((2,5-dioxopyrrolidin-1-yl)(methyl)amino)benzoate typically involves the reaction of ethyl 4-aminobenzoate with N-methyl-2,5-dioxopyrrolidin-1-yl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((2,5-dioxopyrrolidin-1-yl)(methyl)amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Carboxylic acid derivatives.
Scientific Research Applications
Ethyl 4-((2,5-dioxopyrrolidin-1-yl)(methyl)amino)benzoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential antibacterial and antifungal agents.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers and coatings.
Biological Research: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of Ethyl 4-((2,5-dioxopyrrolidin-1-yl)(methyl)amino)benzoate involves its interaction with specific molecular targets. The pyrrolidinone ring can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: This compound has a similar pyrrolidinone structure and is used in monoclonal antibody production.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides: These compounds exhibit antibacterial and antitubercular properties.
Uniqueness
Ethyl 4-((2,5-dioxopyrrolidin-1-yl)(methyl)amino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C14H16N2O4 |
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Molecular Weight |
276.29 g/mol |
IUPAC Name |
ethyl 4-[(2,5-dioxopyrrolidin-1-yl)-methylamino]benzoate |
InChI |
InChI=1S/C14H16N2O4/c1-3-20-14(19)10-4-6-11(7-5-10)15(2)16-12(17)8-9-13(16)18/h4-7H,3,8-9H2,1-2H3 |
InChI Key |
BRCYISRWDAEKKI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N(C)N2C(=O)CCC2=O |
Origin of Product |
United States |
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